5-Bromo-5-methylfuran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-5-methylfuran-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a bromine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-methylfuran-2(5H)-one typically involves the bromination of 5-methylfuran-2(5H)-one. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-5-methylfuran-2(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form 5-methylfuran-2(5H)-one or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 5-methylfuran-2(5H)-one derivatives with various substituents.
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of reduced furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-5-methylfuran-2(5H)-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure and reactivity.
Material Science: Utilized in the synthesis of novel materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of 5-Bromo-5-methylfuran-2(5H)-one involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The furan ring can participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-5-methylfuran-2(5H)-one: Similar structure with a chlorine atom instead of bromine.
5-Iodo-5-methylfuran-2(5H)-one: Similar structure with an iodine atom instead of bromine.
5-Methylfuran-2(5H)-one: Lacks the halogen substituent, making it less reactive in certain reactions.
Uniqueness
5-Bromo-5-methylfuran-2(5H)-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions compared to its chloro and iodo analogs. This makes it a valuable intermediate in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
72137-30-5 |
---|---|
Molekularformel |
C5H5BrO2 |
Molekulargewicht |
177.00 g/mol |
IUPAC-Name |
5-bromo-5-methylfuran-2-one |
InChI |
InChI=1S/C5H5BrO2/c1-5(6)3-2-4(7)8-5/h2-3H,1H3 |
InChI-Schlüssel |
WJDFHKGOUJJDAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(=O)O1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.